molecular formula C17H14N2O2 B6064893 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Cat. No.: B6064893
M. Wt: 278.30 g/mol
InChI Key: PGBFABHYSXJOAF-UHFFFAOYSA-N
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Description

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indene core with a hydroxy group at the 3-position and a substituted carbonimidoyl group at the 2-position, which is further attached to a 4-aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a condensation reaction between an appropriate aldehyde or ketone and an amine.

    Substitution with 4-Aminophenyl Group: The final step involves the substitution of the carbonimidoyl group with a 4-aminophenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonimidoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one can be compared with other similar compounds, such as:

    2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.

    N-phenylacetamide sulphonamides: Exhibits analgesic activity.

    4-(2-aminoethyl)aniline: Used in chemical modifications and polycondensation reactions.

Properties

IUPAC Name

2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBFABHYSXJOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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